molecular formula C21H18N2S2 B12548184 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine CAS No. 180591-20-2

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine

Cat. No.: B12548184
CAS No.: 180591-20-2
M. Wt: 362.5 g/mol
InChI Key: OJHFUROULITOCP-UHFFFAOYSA-N
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Description

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine is a complex organic compound that features a benzothiazole ring, a benzyl group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can interact with various protein targets, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

180591-20-2

Molecular Formula

C21H18N2S2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-benzyl-1-phenylmethanamine

InChI

InChI=1S/C21H18N2S2/c1-3-9-17(10-4-1)15-23(16-18-11-5-2-6-12-18)25-21-22-19-13-7-8-14-20(19)24-21/h1-14H,15-16H2

InChI Key

OJHFUROULITOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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